4,5-Dichloro-2-(difluoromethoxy)benzoic acid chemical structure and properties
4,5-Dichloro-2-(difluoromethoxy)benzoic acid chemical structure and properties
An In-Depth Technical Guide to 4,5-Dichloro-2-(difluoromethoxy)benzoic acid: Structure, Properties, and Synthetic Strategy
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, halogenated and fluorinated organic molecules represent a cornerstone of innovation. The strategic incorporation of functional groups like the difluoromethoxy moiety can profoundly influence a compound's physicochemical and pharmacokinetic properties. This guide is dedicated to a comprehensive examination of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.
It is important to note that as of this writing, specific experimental data for this exact molecule is not prevalent in publicly accessible scientific literature. Therefore, this document adopts a predictive and theoretical framework, grounded in established chemical principles and data from closely related structural analogs. Our objective is to provide researchers, scientists, and drug development professionals with a robust theoretical foundation, encompassing the molecule's structure, predicted properties, a plausible synthetic pathway, and its potential utility, thereby empowering further research and application development.
Chapter 1: Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and identifiers. 4,5-Dichloro-2-(difluoromethoxy)benzoic acid is a polysubstituted aromatic carboxylic acid. The benzene ring is substituted with two chlorine atoms at positions 4 and 5, a carboxylic acid group at position 1, and a difluoromethoxy group at position 2.
The strategic placement of these functional groups dictates the molecule's electronic and steric characteristics. The two chlorine atoms and the difluoromethoxy group are electron-withdrawing, which significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4,5-Dichloro-2-(difluoromethoxy)benzoic acid | - |
| Molecular Formula | C₈H₄Cl₂F₂O₃ | - |
| Molecular Weight | 257.02 g/mol | - |
| CAS Number | Not Assigned | - |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)C(=O)O)OC(F)F | - |
Chapter 2: Predicted Physicochemical Properties
The therapeutic efficacy and developability of a molecule are intrinsically linked to its physicochemical properties. Based on the analysis of structural analogs, we can predict the key properties of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.
The difluoromethoxy group is known to be a lipophilic hydrogen bond donor.[1] Its presence, along with two chlorine atoms, is expected to increase the molecule's overall lipophilicity (LogP) compared to unsubstituted benzoic acid, which can enhance membrane permeability.[1] The strong electron-withdrawing nature of the substituents will increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2).
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale / Comparative Compound |
| Physical State | White to off-white crystalline solid | Based on analogs like 2,5-dichlorobenzoic acid.[2] |
| Melting Point | 160 - 180 °C | Higher than 2,5-dichlorobenzoic acid (151-154°C) due to increased molecular weight and potential for different crystal packing.[2] |
| Aqueous Solubility | Poor | High lipophilicity from chloro and difluoromethoxy groups suggests low solubility, similar to other dichlorobenzoic acids.[2] |
| pKa | 2.5 - 3.5 | Lower than 4-fluorobenzoic acid (pKa 4.14) due to the cumulative electron-withdrawing effects of two chlorine atoms and the OCF₂H group.[3] |
| LogP | 3.0 - 4.0 | Higher than benzoic acid (LogP 1.87) due to the addition of two chlorine atoms and a lipophilic difluoromethoxy group.[1] |
Chapter 3: Proposed Synthesis Strategy
A robust and efficient synthetic route is paramount for the practical application of any novel compound. While a specific synthesis for 4,5-Dichloro-2-(difluoromethoxy)benzoic acid has not been published, a logical pathway can be devised from commercially available starting materials.
The proposed strategy begins with 3,5-dichloro-2-hydroxybenzoic acid (3,5-dichlorosalicylic acid), a readily available starting material.[4] The key transformation is the introduction of the difluoromethoxy group via O-difluoromethylation of the phenolic hydroxyl group. This reaction is commonly achieved using a difluorocarbene source, such as sodium chlorodifluoroacetate, in a polar aprotic solvent like DMF.[1]
Experimental Protocol: Synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid
-
Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Esterification of 3,5-Dichlorosalicylic Acid
-
To a solution of 3,5-dichlorosalicylic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-dichloro-2-hydroxybenzoate, which can be used in the next step without further purification.
Step 2: O-Difluoromethylation
-
To a solution of methyl 3,5-dichloro-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 4,5-dichloro-2-(difluoromethoxy)benzoate.
Step 3: Saponification
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Concentrate the mixture to remove THF, then acidify the remaining aqueous solution to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Chapter 4: Potential Applications and Rationale in Drug Discovery
The unique combination of substituents on 4,5-Dichloro-2-(difluoromethoxy)benzoic acid makes it an intriguing scaffold for drug discovery and development. The difluoromethoxy group is a particularly valuable tool in modern medicinal chemistry.[1]
Key Attributes for Drug Design:
-
Metabolic Stability: The difluoromethoxy group serves as a metabolically robust bioisostere for more labile functional groups like hydroxyl or methoxy moieties. The high strength of the C-F bond prevents common metabolic pathways like O-demethylation, potentially leading to an improved pharmacokinetic profile and longer half-life.[1]
-
Modulation of Lipophilicity and Permeability: The -OCF₂H group provides a moderate increase in lipophilicity, which can be fine-tuned by the presence of the chlorine atoms to optimize a drug candidate's ability to cross biological membranes and reach its target.[1]
-
Hydrogen Bonding Capability: Unlike the trifluoromethoxy (-OCF₃) group, the hydrogen atom on the -OCF₂H group is acidic enough to act as a hydrogen bond donor. This allows it to mimic the interactions of -OH or -NH groups with a biological target, preserving binding affinity while enhancing metabolic stability.[1]
-
Target Scaffolding: The dichlorobenzoic acid core provides a rigid scaffold for orienting other pharmacophoric features. The chlorine atoms can participate in halogen bonding or occupy hydrophobic pockets within a target protein, potentially increasing binding affinity and selectivity.
This molecular architecture is found in precursors to successful drugs. For instance, a similar core, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a key intermediate in the synthesis of Roflumilast, a PDE4 inhibitor for treating COPD.[5][6][7] This precedent highlights the utility of such scaffolds in developing potent and selective therapeutic agents.
Chapter 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,5-Dichloro-2-(difluoromethoxy)benzoic acid does not exist, hazard information can be reliably extrapolated from closely related analogs, such as 4,5-dichloro-2-fluorobenzoic acid and other substituted benzoic acids.[8][9] These compounds are typically classified as irritants.
Table 3: GHS Hazard Classification (Predicted)
| Hazard Class | GHS Code | Description | Source (Analog) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [8] |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and bases.[10][11]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid. Thermo Fisher Scientific. [Link]
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ResearchGate. (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester. ResearchGate. [Link]
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ResearchGate. (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester... Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. ResearchGate. [Link]
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Sun, T., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences. [Link]
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PubMed. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. National Library of Medicine. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]
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PubChem. 3,5-Dichlorosalicylic acid. National Center for Biotechnology Information. [Link]
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- Google Patents. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
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